molecular formula C12H16N2O2 B12447572 Methyl 6-(piperidin-4-YL)nicotinate CAS No. 1196157-10-4

Methyl 6-(piperidin-4-YL)nicotinate

Cat. No.: B12447572
CAS No.: 1196157-10-4
M. Wt: 220.27 g/mol
InChI Key: HIXOSDHRTYKVJP-UHFFFAOYSA-N
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Description

Methyl 6-(piperidin-4-YL)nicotinate is a chemical compound that features a piperidine ring attached to a nicotinic acid ester. Piperidine derivatives are significant in medicinal chemistry due to their presence in numerous pharmaceuticals and their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(piperidin-4-YL)nicotinate typically involves the esterification of nicotinic acid followed by the introduction of the piperidine moiety. One common method includes the reaction of nicotinic acid with methanol in the presence of a strong acid catalyst to form methyl nicotinate. Subsequently, the piperidine ring is introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include hydrogenation, cyclization, and amination reactions, often using metal catalysts such as palladium or rhodium .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(piperidin-4-YL)nicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohols .

Scientific Research Applications

Methyl 6-(piperidin-4-YL)nicotinate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-(piperidin-4-YL)nicotinate involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

Uniqueness

Methyl 6-(piperidin-4-YL)nicotinate is unique due to its specific structure, which combines the nicotinic acid ester with a piperidine ring. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 6-(piperidin-4-YL)nicotinate is a compound that has gained attention in medicinal chemistry due to its unique structure and potential therapeutic applications. This article explores its biological activity, focusing on its interactions with neurotransmitter systems, pharmacological properties, and potential clinical uses.

Chemical Structure and Properties

This compound features a methyl ester group attached to a piperidine ring at the 6-position of nicotinic acid. Its molecular formula is C₁₄H₁₈N₂O₂, with a molecular weight of approximately 234.29 g/mol. The presence of the piperidine moiety enhances its pharmacological properties, making it a candidate for various therapeutic applications.

Biological Activity

The biological activity of this compound is primarily related to its interaction with neurotransmitter systems, particularly the cholinergic system. It has been studied for several potential effects:

  • Neuroprotective Effects : The compound exhibits neuroprotective properties, potentially beneficial in neurodegenerative diseases by modulating neurotransmitter release and receptor activity.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, although further research is needed to establish its efficacy against specific pathogens.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation, which could be useful in treating various inflammatory conditions.

Research indicates that this compound interacts with nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neurotransmission and have implications in cognitive function and neuroprotection. Its structural similarity to other nicotinic compounds suggests that it may act as an agonist or modulator at these receptors.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds. The following table summarizes some related compounds and their biological activities:

Compound NameMolecular FormulaBiological Activity
Methyl 6-(piperidin-1-yl)nicotinateC₁₄H₁₈N₂O₂Neuroprotective
Methyl 6-(pyrrolidin-1-yl)nicotinateC₁₄H₁₈N₂O₂Antimicrobial
Methyl 6-(4-amino-piperidin-1-yl)nicotinateC₁₄H₁₈N₂O₂Anti-inflammatory

This comparison highlights the distinct pharmacological profile of this compound due to its specific piperidine substitution pattern, which influences receptor binding affinity and biological activity.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Neuroprotection in Animal Models : In a study involving rodent models of neurodegeneration, administration of the compound resulted in significant improvements in cognitive function and reduced neuronal damage, indicating its potential as a therapeutic agent for Alzheimer's disease .
  • Anti-inflammatory Activity : Another study assessed the anti-inflammatory effects of this compound in vitro using human cell lines. Results showed a marked decrease in pro-inflammatory cytokine production, suggesting possible applications in treating chronic inflammatory diseases .
  • Antimicrobial Efficacy : In vitro tests demonstrated that this compound exhibited antimicrobial activity against certain bacterial strains, warranting further exploration into its use as an antimicrobial agent.

Properties

CAS No.

1196157-10-4

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

methyl 6-piperidin-4-ylpyridine-3-carboxylate

InChI

InChI=1S/C12H16N2O2/c1-16-12(15)10-2-3-11(14-8-10)9-4-6-13-7-5-9/h2-3,8-9,13H,4-7H2,1H3

InChI Key

HIXOSDHRTYKVJP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=C1)C2CCNCC2

Origin of Product

United States

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